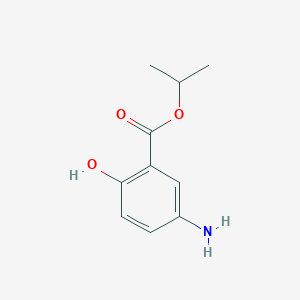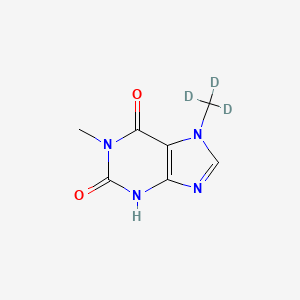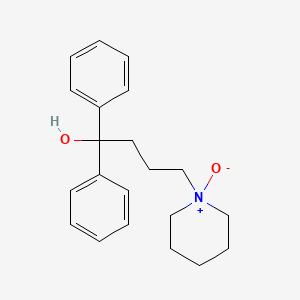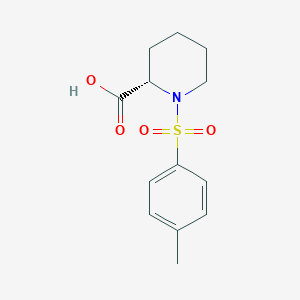
3,4-Dihydroxybutanoic Acid Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydroxybutanoic Acid Sodium Salt is a chemical compound with the molecular formula C4H9NaO4This compound is a normal human urinary metabolite and is excreted in increased concentrations in patients with succinic semialdehyde dehydrogenase deficiency . It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3,4-Dihydroxybutanoic Acid Sodium Salt can be achieved through several synthetic routes. One common method involves the oxidation of a glucose source containing 1,4-linked glucose as a substituent. The process uses an alkali metal hydroxide and hydrogen peroxide to convert the glucose source to 3,4-dihydroxybutanoic acid, which is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale oxidation reactions using glucose as the starting material. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of hydrogen peroxide as the oxidizing agent and sodium hydroxide for neutralization are common practices in industrial production .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydroxybutanoic Acid Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce other derivatives.
Reduction: It can be reduced to form different hydroxybutanoic acid derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as the oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents, including halogenating agents, can be used for substitution reactions.
Major Products Formed
Reduction: Reduction can yield different hydroxybutanoic acid derivatives.
Substitution: Substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
3,4-Dihydroxybutanoic Acid Sodium Salt has several applications in scientific research:
Medicine: Research is conducted to understand its potential therapeutic applications and its role in metabolic pathways.
Industry: It is used in the production of various chemical products, including lactones and furanones.
Mechanism of Action
The mechanism of action of 3,4-Dihydroxybutanoic Acid Sodium Salt involves its role as a metabolite in human biochemistry. It is involved in metabolic pathways related to the degradation of carbohydrates. The compound acts as an intermediate in the conversion of glucose to other metabolites. Its molecular targets include enzymes involved in carbohydrate metabolism, such as succinic semialdehyde dehydrogenase .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxybutyric Acid: A similar compound with hydroxyl groups at positions 3 and 4.
2,3-Dihydroxybutanoic Acid: Another hydroxybutanoic acid derivative with hydroxyl groups at different positions.
Uniqueness
3,4-Dihydroxybutanoic Acid Sodium Salt is unique due to its specific hydroxylation pattern and its role as a urinary metabolite. Its sodium salt form enhances its solubility and stability, making it suitable for various applications in research and industry .
Properties
Molecular Formula |
C4H7NaO4 |
|---|---|
Molecular Weight |
142.09 g/mol |
IUPAC Name |
sodium;3,4-dihydroxybutanoate |
InChI |
InChI=1S/C4H8O4.Na/c5-2-3(6)1-4(7)8;/h3,5-6H,1-2H2,(H,7,8);/q;+1/p-1 |
InChI Key |
NOWFAQVJTIYOTK-UHFFFAOYSA-M |
Canonical SMILES |
C(C(CO)O)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amino]-N-(2-hydroxyethyl)-N,N-dimethyl-, inner salt](/img/structure/B13416097.png)





![4-[(2-fluorophenyl)diazenyl]-3-methyl-2H-1,2-oxazol-5-one](/img/structure/B13416132.png)

![(6R,7R)-7-amino-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13416154.png)


![2-[(2-Fluoroacetyl)amino]-3-phenylpropanoic acid](/img/structure/B13416169.png)

![S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-prolyl-L-phenylalanine](/img/structure/B13416177.png)
